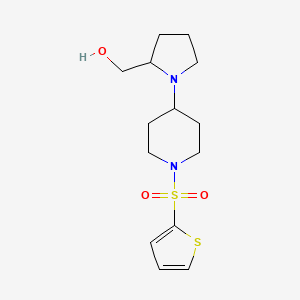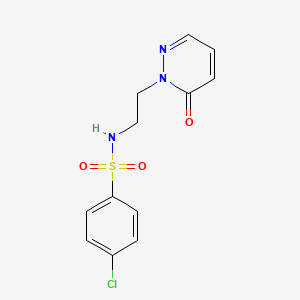
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide-based compound that has shown promising results in various research studies.
Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential
4-Chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide derivatives have been explored for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of neurodegenerative diseases such as Alzheimer's. These compounds have shown substantial inhibition, with certain derivatives demonstrating up to 91% inhibition against AChE and 92% against BChE. The molecular docking studies corroborated these findings, suggesting that these compounds could serve as potential leads for the development of treatments for neurodegenerative conditions. Additionally, their antioxidant properties were assessed, revealing promising results, with certain derivatives achieving up to 96% scavenging activity, which is pertinent in combating oxidative stress-related pathologies (Kausar et al., 2019).
Anticancer Activity
A series of novel derivatives of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their anticancer potential. Some compounds in this series exhibited significant activity against various human tumor cell lines, including lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancers. The most effective compounds demonstrated low micromolar GI50 levels, suggesting their potential as therapeutic agents in cancer treatment (Sławiński et al., 2012).
Antimicrobial Activity
The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, has been reported with a focus on their antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, demonstrating varied degrees of antimicrobial activity. This research suggests the potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Sarvaiya et al., 2019).
properties
IUPAC Name |
4-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)15-8-9-16-12(17)2-1-7-14-16/h1-7,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRAFHMWKGGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


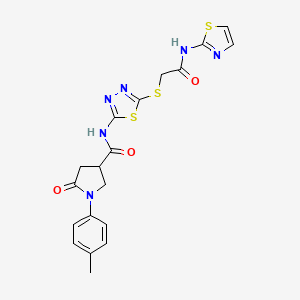
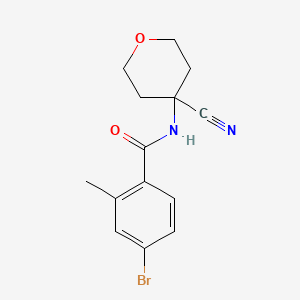
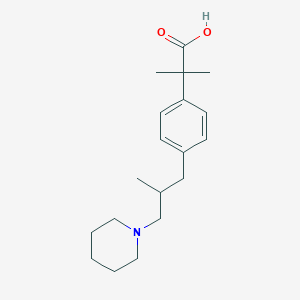

![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)
![4-methyl-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2405159.png)
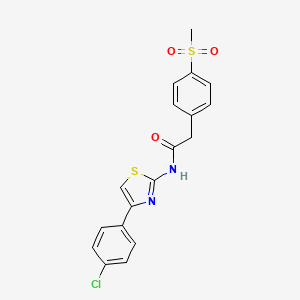
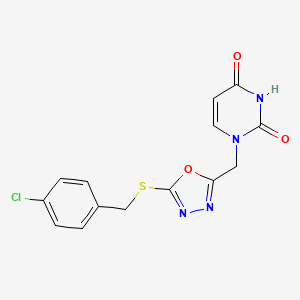

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)
![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)

